2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an isopropyl group, a phenoxy group, an acetamido group, a phenyl group, and a tetrazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the isopropyl group might be introduced via a Friedel-Crafts alkylation . The phenoxy group could be introduced through a nucleophilic aromatic substitution . The acetamido group might be introduced through an acylation reaction . The tetrazole group could be synthesized through a multi-step process involving the reaction of an amide with a nitrile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isopropyl group is a branched alkyl group, the phenoxy and phenyl groups are aromatic rings, the acetamido group contains a carbonyl and an amine, and the tetrazole group is a five-membered ring containing four nitrogen atoms .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. For example, the aromatic rings could undergo electrophilic aromatic substitution . The amide could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of aromatic rings and a polar amide group could impact its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Evaluation of Tetrazole Derivatives : Research includes the synthesis, characterization, and evaluation of tetrazole derivatives, showcasing methodologies for creating compounds with potential biological activities. Such studies often involve complex synthetic routes, including the use of hydrazoic acid in safe, continuous flow reactors for the preparation of tetrazole and azido compounds with high yield and safety due to the explosive nature of hydrazoic acid (Gutmann et al., 2012).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Activities : Studies demonstrate the antimicrobial and anticancer potential of tetrazole derivatives. For example, novel thiophene and thiazolopyrimidines derivatives have been synthesized, showing significant in vitro cytotoxicity against various cancer cell lines and antimicrobial activities (Atta et al., 2021). Additionally, pyrimidiopyrazole derivatives exhibited notable antitumor activity against HepG2 cell lines, supported by molecular docking studies (Fahim et al., 2019).
Molecular Docking and Theoretical Studies
- Molecular Docking Analysis for Anti-inflammatory Drugs : Design and synthesis of compounds like indole acetamide derivatives have been explored for their anti-inflammatory activity through molecular docking studies targeting specific domains like COX-1 and COX-2, further supported by geometry optimization and interaction energy studies (Al-Ostoot et al., 2020).
Synthetic Utility in Continuous Flow Chemistry
- Use in Continuous Flow Chemistry : The utility of hydrazoic acid generated in a safe manner for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides showcases the integration of hazardous reactions into continuous flow processes, enabling safer handling of dangerous reagents and scalability (Gutmann et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12(2)13-3-9-16(10-4-13)28-11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJICOVSRPFCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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